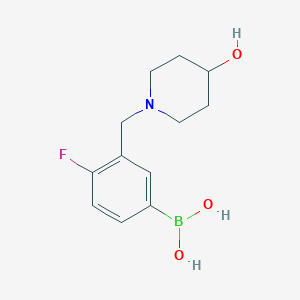
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid” consists of a phenyl ring substituted with a fluorine atom and a boronic acid group. The boronic acid group is further substituted with a hydroxypiperidin-1-ylmethyl group.
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in Suzuki coupling reactions .
Applications De Recherche Scientifique
Recognition of Hydrophilic Compounds
Fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have shown the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid, and transfer these compounds from aqueous solutions to organic media (Sawada et al., 2000).
Glucose Sensing
A monomer synthesized for enzyme-free glucose sensing at physiological conditions, namely 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid, was developed for this purpose (Bao et al., 2021).
Synthesis of Silicon-Containing Drugs
The synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid and its derivatives has provided new potential building blocks for the synthesis of silicon-containing drugs (Troegel et al., 2009).
Anticancer Research
Simple phenylboronic acid derivatives, including fluorine-substituted compounds, have shown potential as antiproliferative and proapoptotic agents with a cell cycle-specific mode of action in cancer research (Psurski et al., 2018).
Two-Photon Imaging and Photodynamic Therapy
Phenylboronic acid-functionalized pyrene derivatives have been used for specific recognition and two-photon imaging of cell surface sialic acids, offering potential in cancer diagnostics and therapy (Li & Liu, 2021).
Modulation of Optical Properties
The structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes was studied, demonstrating its potential in modulating optical properties (Mu et al., 2012).
Antifungal Activity
Formylphenylboronic acids, including fluoro-2-formylphenylboronic acids, have been identified as active against various fungal strains, indicating their potential in developing new antifungal agents (Borys et al., 2019).
Synthesis of Biologically Active Compounds
The hydroarylation of methyl phenylpropiolates with arylboronic acids for the synthesis of 4-arylcoumarins, significant in the creation of biologically active compounds, was explored (Yamamoto & Kirai, 2008).
Propriétés
IUPAC Name |
[4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-12-2-1-10(13(17)18)7-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNDEAZJHXFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


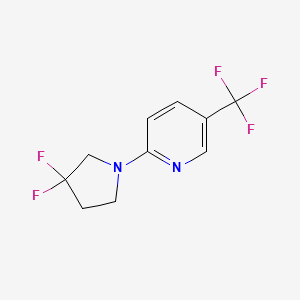
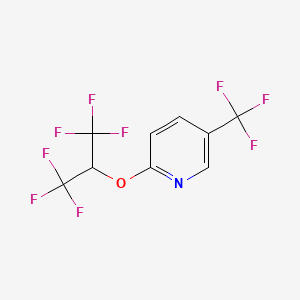
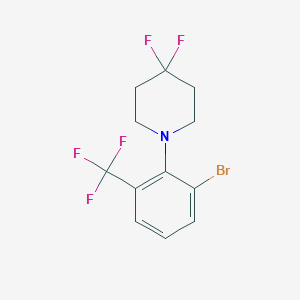

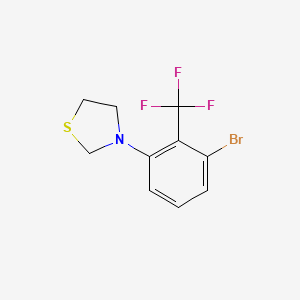
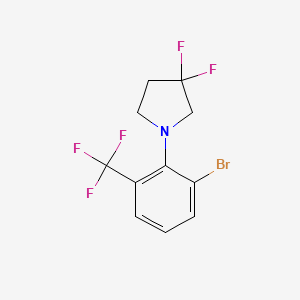
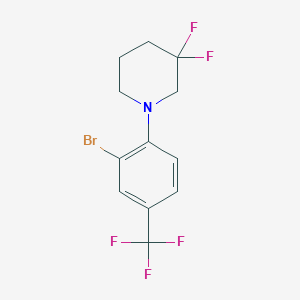
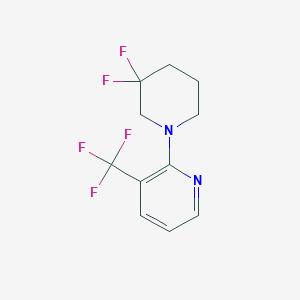
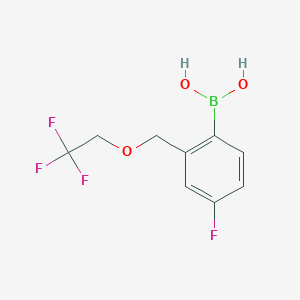
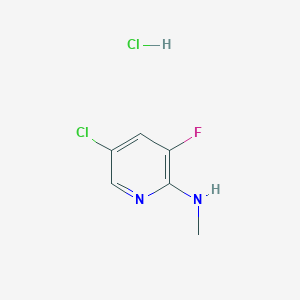

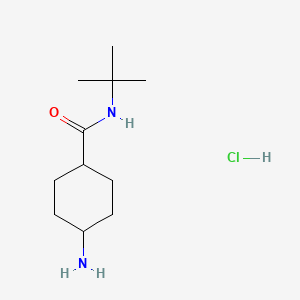
![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)

